二苯基(乙烯基)氧化膦

描述

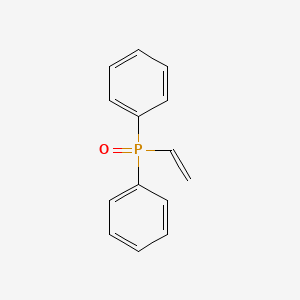

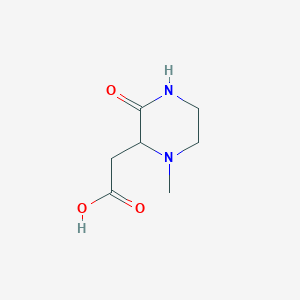

Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .

Molecular Structure Analysis

The molecular structure of Diphenyl(vinyl)phosphine oxide is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .Chemical Reactions Analysis

Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .Physical And Chemical Properties Analysis

Diphenyl(vinyl)phosphine oxide is a solid at room temperature . It has a boiling point of 115-119°C .科学研究应用

合成和化学反应

二苯基(乙烯基)氧化膦已广泛用于化学合成中。例如,它形成与醛和酮反应的锂衍生物,有助于醛的合成和乙烯基醚的产生 (Earnshaw、Wallis 和 Warren,1979)。此外,它在合成乙烯基硫醚中充当酰基阴离子当量 (Grayson 和 Warren,1977)。二苯基(乙烯基)氧化膦与卤素化合物、胺和醇等各种化合物的反应性允许制备功能性取代的氧化膦 (Kabachnik、Medved'、Polikarpov 和 Yudina,1962)。

亲电环化反应

二苯基(乙烯基)氧化膦衍生物的亲电环化反应已被探索用于形成各种杂环或高度不饱和化合物。这些反应涉及不同基团的参与,例如乙烯基结构中的丙二烯基和 1,3-二烯基部分 (Ivanov 和 Christov,2012)。

催化

二苯基(乙烯基)氧化膦已用于催化。例如,在 Ni(II) 和 Pd(II) 配合物催化的氢膦化反应中,它导致形成马氏规则加合物,这是某些合成途径中的关键 (Shulyupin、Trostyanskaya、Kazankova 和 Beletskaya,2006)。

不对称合成

它在不对称合成中发挥作用,例如在铑催化的分子间不对称加氢烷氧基化和加氢硫代化中,产生具有高对映选择性的手性烯丙基氧化膦 (Kawamoto、Hirabayashi、Guo、Nishimura 和 Hayashi,2009)。

光聚合

二苯基(乙烯基)氧化膦衍生物用于光聚合过程中。由于其有效的自由基形成,它们在涂料和各种组分的聚合中充当自由基引发剂 (Sumiyoshi、Schnabel、Henne 和 Lechtken,1985)。

分析化学

在分析化学中,二苯基(乙烯基)氧化膦衍生物已用于测定脂质氢过氧化物。它们在各种检测方法中充当荧光试剂,包括 HPLC 柱后方法 (Akasaka 和 Ohrui,2000)。

安全和危害

作用机制

Target of Action

Diphenyl(vinyl)phosphine oxide, with the molecular formula C14H13OP , is a commonly used chemical reagent in laboratories . It primarily targets aryl halides in cross-coupling reactions . Aryl halides play a crucial role in organic synthesis as they can be easily transformed into a variety of functional groups.

Mode of Action

The compound interacts with its targets (aryl halides) through a cross-coupling reaction . This reaction is facilitated by a Ni/Zn catalyst , leading to the formation of various organophosphorus compounds . The vinyl group in the compound provides the necessary unsaturation for the cross-coupling reaction.

Pharmacokinetics

Its solubility characteristics indicate that it is soluble in nonpolar solvents like benzene and toluene, slightly soluble in alcohols and ethers, and almost insoluble in water . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of diphenyl(vinyl)phosphine oxide is the formation of various organophosphorus compounds via cross-coupling reactions with aryl halides . These compounds have wide applications in organic synthesis.

Action Environment

The action, efficacy, and stability of diphenyl(vinyl)phosphine oxide can be influenced by environmental factors. For instance, it has strong hygroscopicity and should be stored in a dry, well-ventilated area away from heat sources . Additionally, it should be kept away from strong oxidizing or reducing agents during use and storage .

属性

IUPAC Name |

[ethenyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCGPNRIAFVNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329449 | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096-78-8 | |

| Record name | Phosphine oxide, ethenyldiphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl(vinyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?

A1: Diphenyl(vinyl)phosphine oxide is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []

Q2: How is Diphenyl(vinyl)phosphine oxide characterized spectroscopically?

A2: The structural features of Diphenyl(vinyl)phosphine oxide are revealed through various spectroscopic techniques:

- 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []

- 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []

- 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []

Q3: What are the known methods for synthesizing Diphenyl(vinyl)phosphine oxide?

A3: Several synthetic routes have been established for Diphenyl(vinyl)phosphine oxide:

- Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []

- Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []

- Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []

- Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield Diphenyl(vinyl)phosphine oxide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)